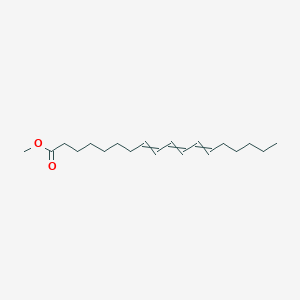

Jacaric acid methyl ester

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl octadeca-8,10,12-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGSORSQNMLLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20772232 | |

| Record name | Methyl octadeca-8,10,12-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20772232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146376-56-9 | |

| Record name | Methyl octadeca-8,10,12-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20772232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Sources of Jacaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid (CLNA), has garnered significant scientific interest for its potent biological activities, including anti-cancer, immunomodulatory, and metabolic regulatory effects. This technical guide provides an in-depth exploration of the natural sources of Jacaric acid, with a primary focus on its most prominent botanical origin. This document details the quantitative abundance of Jacaric acid in its principal source, outlines comprehensive experimental protocols for its extraction, purification, and analysis, and presents key signaling pathways associated with its biological functions. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of this promising natural compound.

Primary Natural Source of Jacaric Acid

The most significant and well-documented natural source of Jacaric acid is the seed oil of the Blue Jacaranda tree (Jacaranda mimosifolia) .[1] This ornamental tree, belonging to the Bignoniaceae family, is native to South America but is cultivated worldwide for its vibrant purple flowers.[2] The seeds of Jacaranda mimosifolia are exceptionally rich in Jacaric acid, making them the primary material for its isolation for research and potential therapeutic applications.[1] While other CLNAs, such as punicic acid, are found in sources like pomegranate seed oil, Jacaranda mimosifolia remains the most notable and specific natural reservoir of Jacaric acid.[1]

Quantitative Analysis of Jacaric Acid Content

The concentration of Jacaric acid in the seed oil of Jacaranda mimosifolia is substantial, positioning it as a major fatty acid component.

| Botanical Source | Family | Plant Part | Jacaric Acid Content in Oil (%) | References |

| Jacaranda mimosifolia | Bignoniaceae | Seeds | ~32-36 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of Jacaric acid from Jacaranda mimosifolia seeds.

Extraction of Crude Jacaranda Seed Oil

2.1.1. Soxhlet Extraction

This is a classical and efficient method for the exhaustive extraction of lipids from solid materials.

-

Seed Preparation: Dry Jacaranda mimosifolia seeds to a moisture content of 5-10% and finely grind them to increase the surface area for extraction.[3][4]

-

Apparatus Setup: Place the ground seed powder in a cellulose thimble and insert it into a Soxhlet extractor. The extractor is fitted with a round-bottom flask containing the extraction solvent (e.g., n-hexane) and a condenser.[3][4]

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor bypasses the thimble and condenses, dripping back onto the ground seeds. The solvent fills the thimble, and once the level reaches the top of the siphon tube, the solvent and dissolved oil are siphoned back into the flask. This cycle is repeated for 6-8 hours to ensure complete extraction.[3][4]

-

Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure to yield the crude Jacaranda seed oil.

2.1.2. Solvent Extraction (Maceration)

A simpler, though potentially less exhaustive, method for oil extraction.

-

Seed Preparation: Prepare the seeds as described for Soxhlet extraction.

-

Extraction: Mix the powdered seed material with a suitable solvent (e.g., n-hexane, petroleum ether) in a solid-to-solvent ratio of 1:5 to 1:10 (w/v).[3]

-

Incubation: Agitate the mixture for a defined period (e.g., 24 hours) at room temperature.

-

Separation: Separate the mixture by filtration or centrifugation to recover the solvent containing the dissolved oil.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

Purification of Jacaric Acid

2.2.1. Saponification and Acidification to Obtain Free Fatty Acids (FFAs)

This step is necessary to liberate the fatty acids from their triglyceride form.

-

Saponification: Reflux the crude Jacaranda seed oil with an alcoholic solution of a strong base (e.g., 1 M potassium hydroxide in ethanol) to hydrolyze the triglycerides.[3]

-

Acidification: After cooling, acidify the mixture (e.g., with 6 M hydrochloric acid) to protonate the fatty acid salts, yielding free fatty acids.[3]

-

Extraction of FFAs: Extract the FFAs from the aqueous mixture using a non-polar solvent such as n-hexane. Wash the organic layer with distilled water until it is neutral.[3]

2.2.2. Argentation Column Chromatography

This technique separates fatty acids based on the number and configuration of their double bonds.

-

Stationary Phase Preparation: Impregnate silica gel with a solution of silver nitrate.[3]

-

Column Packing: Pack a chromatography column with the silver ion-impregnated silica gel.[3]

-

Sample Loading: Dissolve the FFA mixture in a non-polar solvent and load it onto the column.[3]

-

Elution: Elute the fatty acids using a gradient of increasing polarity (e.g., n-hexane with increasing proportions of diethyl ether). Saturated and monounsaturated fatty acids will elute first, followed by polyunsaturated fatty acids. The conjugated triene system of Jacaric acid allows for its separation from other fatty acids.[3]

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing pure Jacaric acid.[3]

2.2.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the final purification of Jacaric acid.

-

Column: A C18 reversed-phase column is typically used.[3][5]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the fatty acids are in their protonated form.[3][5]

-

Detection: Use a UV detector set to the characteristic absorbance wavelength of the conjugated triene system of Jacaric acid (around 270 nm).[3][5]

-

Fraction Collection: Inject the sample and collect the fraction corresponding to the Jacaric acid peak.[3][5]

-

Solvent Removal: Evaporate the solvent from the collected fraction to yield purified Jacaric acid.[3][5]

Analysis of Jacaric Acid

2.3.1. Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids are typically converted to their more volatile methyl esters.

-

Methylation: React the FFAs with methanol in the presence of an acid catalyst (e.g., 14% boron trifluoride in methanol or sulfuric acid) by heating the mixture.[1][3]

-

Extraction of FAMEs: After cooling, add water and extract the FAMEs into an organic solvent like n-hexane. The hexane layer is then collected for GC analysis.[1]

2.3.2. Gas Chromatography (GC) Analysis

GC is the standard method for the quantification of Jacaric acid.

-

GC System: A gas chromatograph equipped with a flame ionization detector (GC-FID) and a highly polar capillary column (e.g., SP-2560 or DB-FFAP) is used.[1][3]

-

Chromatographic Conditions:

-

Oven Program: An example program is to hold at 140°C for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.[1]

-

Injector and Detector Temperature: Typically set at 250°C.

-

-

Quantification: The percentage of Jacaric acid is determined by comparing the peak area of its FAME to the total area of all fatty acid peaks.

Signaling Pathways of Jacaric Acid

Jacaric acid exerts its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.

Induction of Apoptosis

Jacaric acid is a potent inducer of programmed cell death (apoptosis) in various cancer cell lines. It can activate both the intrinsic and extrinsic apoptotic pathways.[6]

-

Intrinsic (Mitochondrial) Pathway: Jacaric acid treatment can lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers the depolarization of the mitochondrial membrane. This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Extrinsic (Death Receptor) Pathway: In certain cancer cells, such as hormone-dependent prostate cancer cells, Jacaric acid can upregulate Death Receptor 5 (DR5), leading to the activation of caspase-8.[6]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, cell death.[6]

Induction of Cell Cycle Arrest

Jacaric acid can also inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[7] This prevents the cells from entering the S phase, thus halting DNA replication and cell division.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isolation of Jacaric Acid from Jacaranda mimosifolia Seeds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and purification of jacaric acid from the seeds of Jacaranda mimosifolia. Jacaric acid, a conjugated linolenic acid (CLNA), has garnered significant scientific interest for its potential therapeutic properties, including anticancer and immunomodulatory activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant signaling pathways to facilitate further research and development.

Composition of Jacaranda mimosifolia Seed Oil

The seeds of the Jacaranda mimosifolia tree are a rich natural source of jacaric acid.[3] The oil extracted from these seeds contains a significant percentage of this specific CLNA isomer, making it a primary material for its isolation.

Table 1: Fatty Acid Composition of Jacaranda mimosifolia Seed Oil

| Fatty Acid | Percentage in Oil | Reference(s) |

| Jacaric Acid (18:3, c8,t10,c12) | ~32-36% | [3][4][5] |

| Linoleic Acid (18:2 n-6) | ~42% | [4] |

| Other Unsaturated Fatty Acids | ~12.38% (MUFA) | [4] |

| Saturated Fatty Acids | Not specified | [4] |

| Total Unsaturated Fatty Acids | ~87-89% | [4][6] |

Experimental Protocols for Isolation and Purification

The isolation of jacaric acid from Jacaranda mimosifolia seeds is a multi-step process that involves initial oil extraction followed by purification of the target fatty acid.

Proper preparation of the seeds is crucial for efficient oil extraction.

-

Drying: Jacaranda mimosifolia seeds should be dried to a moisture content of 5-10% to prevent interference with the extraction process.[3]

-

Grinding: The dried seeds are then finely ground into a powder to increase the surface area available for solvent extraction.[1][3]

Several methods can be employed for the extraction of oil from the prepared seed powder.

2.2.1. Solvent Extraction (Soxhlet)

This is a conventional and widely used method for oil extraction.[1][3]

-

Apparatus: Soxhlet extractor.

-

Procedure:

2.2.2. Advanced Extraction Methods

Modern techniques can offer advantages in terms of efficiency and environmental impact.[3]

-

Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as the extraction solvent.[3]

-

Ultrasound-Assisted Extraction: This technique utilizes ultrasonic waves to enhance the extraction process.[3]

The crude oil is a mixture of triglycerides. To isolate pure jacaric acid, the following steps are typically performed.

2.3.1. Saponification and Liberation of Free Fatty Acids

This process converts the triglycerides into free fatty acid salts, which are then acidified to yield the free fatty acids.[1]

-

Saponification:

-

The crude seed oil is refluxed with an excess of 1 M NaOH in 95% ethanol for 1-2 hours.[1] This reaction hydrolyzes the triglycerides into glycerol and fatty acid salts (soaps).

-

-

Acidification:

-

After cooling, the reaction mixture is acidified to a pH of 1-2 with 6 M HCl.[1] This protonates the fatty acid salts, yielding free fatty acids.

-

2.3.2. Isolation of Unsaturated Fatty Acids

Urea crystallization is a common method to separate saturated from unsaturated fatty acids.

-

Procedure: The free fatty acid mixture is treated with urea. The urea forms inclusion complexes with the saturated fatty acids, which crystallize out upon cooling, leaving the unsaturated fatty acids, including jacaric acid, in the filtrate.[1]

2.3.3. Chromatographic Purification

For high-purity jacaric acid, chromatographic techniques are employed.[3]

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is an effective method for purifying jacaric acid.[3]

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the fatty acids remain in their protonated form.[3]

-

Detection: Fractions are collected and analyzed by methods such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing pure jacaric acid.[3]

-

Visualization of Experimental Workflow and Signaling Pathways

The following diagram illustrates the step-by-step process for the isolation and purification of jacaric acid from Jacaranda mimosifolia seeds.

Caption: Workflow for the extraction and purification of Jacaric Acid.

Jacaric acid has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[1][7]

Caption: Simplified signaling pathway of Jacaric Acid-induced apoptosis.

Conclusion

The isolation of jacaric acid from Jacaranda mimosifolia seeds is a well-documented process that can be achieved with high purity using a combination of conventional and advanced laboratory techniques. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development, facilitating further investigation into the therapeutic potential of this promising fatty acid.

References

Physical and chemical properties of Jacaric acid methyl ester.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid methyl ester, also known as methyl jacarate or methyl (8Z,10E,12Z)-octadecatrienoate, is the methyl ester form of jacaric acid, a conjugated linolenic acid (CLNA). Jacaric acid is a naturally occurring polyunsaturated fatty acid found in the seeds of plants from the Jacaranda genus, notably Jacaranda mimosifolia.[1] As a conjugated fatty acid, jacaric acid and its methyl ester have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological signaling pathways.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Synonyms | Methyl jacarate, Methyl (8Z,10E,12Z)-octadecatrienoate | [2] |

| Molecular Formula | C₁₉H₃₂O₂ | [3][4][5] |

| Molecular Weight | 292.5 g/mol | [2][6] |

| IUPAC Name | methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate | |

| CAS Number | Not explicitly found for the methyl ester. (Jacaric Acid: 28872-28-8) | [7] |

| Melting Point | Data not available for the methyl ester. (Jacaric Acid: 44 °C) | [1] |

| Boiling Point | Data not available for the methyl ester. | |

| Density | Data not available for the methyl ester. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, chloroform, and hexane. Insoluble in water. | |

| Appearance | Likely a colorless to pale yellow liquid or solid, depending on purity and temperature. |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this compound are not widely published. However, analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of jacaric acid.

Experimental Protocols

Synthesis of this compound (Methylation)

The preparation of this compound is typically achieved through the esterification of jacaric acid. A common method involves the use of boron trifluoride (BF₃) in methanol.

Protocol: Acid-Catalyzed Methylation

-

Lipid Extraction: If starting from a biological source like Jacaranda seeds, extract the total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Saponification (Optional): To isolate free fatty acids, the lipid extract can be saponified using a solution of potassium hydroxide in ethanol.

-

Esterification:

-

To the extracted jacaric acid (or total fatty acid mixture), add a solution of 14% boron trifluoride in methanol.

-

The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to allow for the completion of the esterification reaction.

-

After cooling, the fatty acid methyl esters (FAMEs), including this compound, are extracted using a non-polar solvent like hexane.

-

The organic layer is washed with water to remove the catalyst and any water-soluble impurities.

-

The hexane layer containing the FAMEs is dried over anhydrous sodium sulfate and the solvent is evaporated under a stream of nitrogen to yield the methyl esters.

-

Purification of this compound

Purification of this compound from a mixture of FAMEs can be achieved using chromatographic techniques.

Protocol: Argentation Column Chromatography

-

Stationary Phase Preparation: A silica gel slurry is prepared and impregnated with a solution of silver nitrate. The silver ions have an affinity for the double bonds in unsaturated fatty acids, allowing for their separation based on the number, geometry, and position of these bonds.

-

Column Packing: The silver ion-impregnated silica gel is packed into a chromatography column.

-

Sample Loading: The FAME mixture is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.

-

Elution: A gradient of increasingly polar solvents (e.g., hexane with increasing proportions of diethyl ether) is used to elute the FAMEs. Saturated FAMEs elute first, followed by monounsaturated and then polyunsaturated FAMEs. The conjugated triene system of this compound allows for its separation from other fatty acids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC), to identify those containing the purified this compound.

Protocol: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid) to ensure the ester remains in its protonated form.

-

Detection: UV detection is suitable for conjugated systems like this compound.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

Analysis of this compound

Gas chromatography is the most common method for the analysis of fatty acid methyl esters.

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., hexane).

-

GC System: A gas chromatograph equipped with a flame ionization detector and a polar capillary column (e.g., a wax-type column) is used.

-

Injection: A small volume of the sample is injected into the heated inlet of the GC.

-

Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

-

Detection: The FID detects the organic molecules as they elute from the column, generating a chromatogram.

-

Quantification: The amount of this compound can be quantified by comparing its peak area to that of a known internal standard.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Separation: The separation of FAMEs is performed as described for GC-FID.

-

Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Identification: The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for the identification of this compound.

Biological Signaling Pathways

Jacaric acid has been shown to exert significant biological effects, particularly in the areas of cancer and immunology. While many studies have been conducted on the free acid, the methyl ester is often used in experimental settings as a more stable and cell-permeable form. The following diagrams illustrate the key signaling pathways modulated by jacaric acid.

Jacaric Acid-Induced Apoptosis

Jacaric acid is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[8] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Jacaric acid-induced apoptosis signaling pathways.

Jacaric Acid-Induced Cell Cycle Arrest

Jacaric acid can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[9] This prevents the cells from entering the S phase, thus halting DNA replication.

Caption: Jacaric acid-induced G0/G1 cell cycle arrest.

Immunomodulatory Effects of Jacaric Acid on Macrophages

Jacaric acid has been shown to modulate the activity of immune cells, such as macrophages. It can enhance pro-inflammatory responses, suggesting its potential as an immunomodulatory agent.

References

- 1. Jacaric acid - Wikipedia [en.wikipedia.org]

- 2. spectraservices.com [spectraservices.com]

- 3. 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | C19H32O2 | CID 9316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- [webbook.nist.gov]

- 5. larodan.com [larodan.com]

- 6. researchgate.net [researchgate.net]

- 7. Jacaric acid | C18H30O2 | CID 5282817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In Vivo Metabolism of Jacaric Acid Methyl Ester to Conjugated Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid (8c, 10t, 12c-octadecatrienoic acid), a conjugated linolenic acid (CLnA) found in the seeds of the Jacaranda mimosifolia plant, has garnered significant scientific interest for its potential therapeutic properties. A critical aspect of its bioactivity is its in vivo conversion to a specific isomer of conjugated linoleic acid (CLA), a fatty acid with well-documented physiological effects. This technical guide provides a comprehensive overview of the in vivo metabolism of jacaric acid methyl ester to CLA, presenting quantitative data, detailed experimental protocols, and visualizations of the metabolic and experimental processes to support further research and development.

Metabolic Pathway of Jacaric Acid

In vivo, jacaric acid undergoes a partial biohydrogenation, where the cis-double bond at the 12th carbon position is saturated. This metabolic transformation results in the formation of 8-cis, 10-trans-conjugated linoleic acid (8c,10t-CLA).[1][2] This conversion is significant as it transforms a dietary CLnA into a bioactive CLA isomer. While the specific enzyme responsible for this saturation in mammalian systems has not been definitively identified, it is hypothesized to be an NADPH-dependent reductase.[2] This hypothesis is supported by studies on similar conjugated linolenic acids, such as α-eleostearic acid, which is also converted to a CLA isomer via an NADPH-dependent enzyme.[3]

Quantitative Data on Jacaric Acid Metabolism

The in vivo conversion of jacaric acid to CLA has been quantified in rodent models. The following tables summarize key findings from available literature.

Table 1: Absorption and Conversion of Jacaric Acid in Rat Lymph [1]

| Fatty Acid | Amount Administered (μmol) | Amount Absorbed (μmol) | Absorption Rate (%) | Amount of Metabolite in Lymph (μmol) | Conversion Rate (%) |

| Jacaric Acid | 20.5 | 16.5 | 80.5 | 2.9 (as 8c,10t-CLA) | 17.6 |

Data is synthesized from a study on the lymphatic absorption of jacaranda seed oil in rats over 24 hours.[1]

Table 2: Tissue Distribution of Jacaric Acid in Mice [4]

| Tissue | Jacaric Acid Detected |

| Serum | Yes |

| Kidney | Yes |

| Liver | Yes |

| Lung | Yes |

| Epididymal White Adipose Tissue | Yes |

Data from a study where ICR mice were orally administered 5 mg/day of jacaric acid for one week.[4]

Experimental Protocols

This section details the methodologies for key experiments in the study of in vivo jacaric acid metabolism.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (8 weeks old) or ICR mice are commonly used.[1][4]

-

Acclimatization: Animals are housed individually in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment.

-

Diet: A standard diet (e.g., AIN-93G) is provided ad libitum. For absorption studies, animals are typically fasted for 24 hours with free access to water before administration of the test substance.[1]

-

Administration of this compound: this compound, often dissolved in a vehicle like corn oil, is administered orally via gavage.[4] For lymphatic absorption studies, an emulsion of jacaranda seed oil (a source of jacaric acid) can be used.[1]

Thoracic Duct Cannulation (for Lymph Collection)[1]

This surgical procedure is crucial for studying the intestinal absorption and metabolism of lipids.

-

Anesthesia: Rats are anesthetized using a suitable anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

A midline abdominal incision is made to expose the abdominal aorta and vena cava.

-

The thoracic duct is identified.

-

A small incision is made in the duct, and a catheter (e.g., polyvinyl chloride) is inserted and secured.

-

The other end of the catheter is externalized.

-

-

Lymph Collection: Lymph is collected over a 24-hour period into a tube containing an anticoagulant (e.g., EDTA).[1]

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from lymph or tissue homogenates.

-

To 1 mL of sample (e.g., lymph), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture thoroughly.

-

Add 1.25 mL of chloroform and vortex again.

-

Add 1.25 mL of 0.9% NaCl solution and vortex.

-

Centrifuge the mixture (e.g., at 1,000 x g for 10 minutes) to separate the phases.

-

The lower chloroform phase containing the lipids is collected.

-

The solvent is evaporated under a stream of nitrogen gas.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the extracted lipids are converted to their more volatile fatty acid methyl esters.

-

The dried lipid extract is redissolved in a small volume of toluene.

-

A solution of sodium methoxide in methanol is added, and the mixture is heated (e.g., at 50°C for 10 minutes).

-

The reaction is stopped by adding acetic acid.

-

Water is added, and the FAMEs are extracted with hexane.

-

The hexane layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the FAMEs are redissolved in a small volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate, identify, and quantify the different fatty acid methyl esters.

-

Gas Chromatograph: Agilent 7890A GC (or equivalent).

-

Column: A highly polar capillary column is required to separate CLA isomers (e.g., CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 μm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at 4°C/minute.

-

Hold at 240°C for 20 minutes.[2]

-

-

Mass Spectrometer: Agilent 5975C MSD (or equivalent).

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak areas of the individual FAMEs with that of an internal standard.[1][2]

Visualizations

Experimental Workflow

References

- 1. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alpha-eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance: A technical guide to the biochemical interactions of Jacaric Acid Methyl Ester with cellular membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid, has garnered significant attention for its potent anti-cancer properties. This technical guide delves into the core of its biochemical interactions, with a specific focus on its methyl ester form and its engagement with cellular membranes. While much of the existing research centers on the free fatty acid form, this document synthesizes the available data and provides a framework for understanding the role of Jacaric acid methyl ester at the membrane level. We will explore its influence on membrane composition and fluidity, its interplay with membrane-associated proteins, and the subsequent activation of critical signaling pathways. This guide also provides detailed experimental protocols and visual workflows to empower researchers in this promising field of study.

Introduction: The Promise of Jacaric Acid and its Methyl Ester

Jacaric acid ((8Z, 10E, 12Z)-octadecatrienoic acid) is a polyunsaturated fatty acid found in the seeds of the Jacaranda mimosifolia plant. Its unique conjugated triene system is believed to be the cornerstone of its biological activity, primarily its selective cytotoxicity against cancer cells.[1][2] The methyl ester form of Jacaric acid is often utilized in research settings for its increased stability and altered solubility properties.[3][4] It is generally understood that fatty acid methyl esters are readily taken up by cells and are subsequently hydrolyzed by intracellular esterases to their active free fatty acid form. Therefore, while this guide focuses on this compound, much of the downstream biological activity is likely attributable to the actions of the resulting Jacaric acid.

The cellular membrane is the initial point of contact for exogenous molecules and plays a pivotal role in mediating their effects. The incorporation of fatty acids into the phospholipid bilayer can significantly alter its biophysical properties and influence the function of embedded proteins, thereby triggering a cascade of intracellular events.[5][6] Understanding the nuanced interactions of this compound at the membrane interface is therefore critical to fully harnessing its therapeutic potential.

Interaction with the Cellular Membrane: A Two-Fold Impact

The interaction of this compound with the cellular membrane can be broadly categorized into two main areas: alteration of membrane composition and fluidity, and modulation of membrane protein function.

Alteration of Membrane Lipid Composition and Fluidity

Upon cellular uptake and subsequent hydrolysis, Jacaric acid can be incorporated into the phospholipids of the cell membrane.[6] This incorporation of a conjugated polyunsaturated fatty acid is hypothesized to alter the packing of the lipid bilayer. The presence of the cis, trans, cis conjugated double bond system in Jacaric acid introduces a unique kinked geometry compared to saturated or other unsaturated fatty acids.[1][6]

This structural perturbation is likely to increase membrane fluidity.[7] An increase in membrane fluidity can have profound effects on cellular processes, including:

-

Enhanced permeability: A more fluid membrane may exhibit increased permeability to certain ions and small molecules.[5]

-

Modulation of membrane protein activity: The function of many integral and peripheral membrane proteins is highly dependent on the fluidity of the surrounding lipid environment.

-

Formation of lipid rafts: Alterations in lipid composition can influence the formation and stability of specialized membrane microdomains known as lipid rafts, which are critical hubs for signal transduction.

Table 1: Postulated Effects of Jacaric Acid Incorporation on Membrane Properties

| Membrane Property | Postulated Effect of Jacaric Acid Incorporation | Rationale |

| Fluidity | Increase | The unique kinked structure of Jacaric acid disrupts the tight packing of phospholipid acyl chains.[6][7] |

| Permeability | Increase | Increased fluidity generally correlates with increased membrane permeability.[5] |

| Lipid Packing | Decrease | The non-linear structure of Jacaric acid creates more space between phospholipid molecules. |

| Lipid Raft Stability | Alteration | Changes in the surrounding lipid environment can affect the integrity and composition of these microdomains. |

Interaction with Membrane Proteins and Signaling Pathways

The altered membrane environment, coupled with the direct interaction of Jacaric acid, can modulate the activity of various membrane-associated proteins, leading to the activation of downstream signaling pathways. The primary pathway implicated in the anti-cancer effects of Jacaric acid is apoptosis.[1][2][8]

2.2.1. Induction of Apoptosis

Jacaric acid has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8]

-

Extrinsic Pathway: Jacaric acid can promote the clustering of death receptors, such as Death Receptor 5 (DR5), on the cell surface.[1] This clustering leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn activates the executioner caspase-3, leading to programmed cell death.

-

Intrinsic Pathway: The incorporation of Jacaric acid into mitochondrial membranes can lead to mitochondrial dysfunction. This is characterized by the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[9] This shift results in the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3.

2.2.2. Induction of Ferroptosis

Recent studies have also implicated Jacaric acid in the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[2][10] By integrating into cellular membranes, Jacaric acid can increase the susceptibility of membrane lipids to peroxidation, a key initiating event in ferroptosis.[10]

Diagram 1: Signaling Pathways of Jacaric Acid-Induced Cell Death

Caption: this compound induces apoptosis and ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biochemical interactions of this compound with cellular membranes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.[9]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Membrane Fluidity Assay (Fluorescence Anisotropy)

This protocol measures changes in membrane fluidity using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[2]

Materials:

-

Cells treated with this compound

-

Control (untreated) cells

-

PBS

-

DPH stock solution (2 mM in tetrahydrofuran)

-

Fluorometer with polarization filters

Procedure:

-

Cell Preparation: Harvest and wash treated and control cells with PBS. Resuspend in PBS to a defined cell density.

-

DPH Labeling: Add DPH stock solution to the cell suspension to a final concentration of 2 µM. Incubate in the dark for 30 minutes at 37°C.

-

Fluorescence Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence intensity with excitation at 360 nm and emission at 430 nm, using vertical and horizontal polarizers for both excitation and emission.

-

Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarization, respectively, when the excitation is vertically polarized, and G is the grating correction factor.

-

Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Analysis of Membrane Lipid Composition (Lipidomics)

This protocol outlines the steps for analyzing changes in the fatty acid composition of membrane phospholipids.[11][12]

Materials:

-

Cells treated with this compound

-

Control (untreated) cells

-

Chloroform, Methanol, Water (for lipid extraction)

-

Internal standards (e.g., C17:0 fatty acid)

-

Transmethylation reagent (e.g., BF3-methanol)

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction: Harvest and wash cells. Perform a Folch or Bligh-Dyer lipid extraction using a chloroform:methanol mixture to isolate total lipids.

-

Phospholipid Separation (Optional): Separate phospholipids from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Transmethylation: Convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs) by incubation with a transmethylation reagent.

-

FAME Extraction: Extract the FAMEs into hexane.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the individual fatty acids based on their retention times and mass spectra.

-

Data Analysis: Compare the fatty acid profiles of treated and control cells to identify changes in the incorporation of Jacaric acid and other fatty acids.

Protein-Lipid Interaction Assay (Pull-Down Assay)

This protocol can be adapted to identify membrane proteins that interact with Jacaric acid.

Materials:

-

Biotinylated Jacaric acid (or a suitable derivative)

-

Streptavidin-coated magnetic beads

-

Cell lysate containing membrane proteins

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or Mass spectrometer

Procedure:

-

Bait Immobilization: Incubate biotinylated Jacaric acid with streptavidin-coated beads to immobilize the "bait."

-

Incubation with Lysate: Add the cell lysate containing membrane proteins to the beads and incubate to allow for binding.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against candidate proteins, or by mass spectrometry for unbiased identification of interacting partners.

Diagram 3: Workflow for Protein-Lipid Pull-Down Assay

Caption: General workflow for a protein-lipid pull-down assay.

Conclusion and Future Directions

The interactions of this compound with cellular membranes are a critical aspect of its biological activity, particularly its potent anti-cancer effects. Through its incorporation into membrane phospholipids, it is poised to modulate membrane fluidity and the function of membrane-associated proteins, thereby triggering signaling cascades that lead to apoptosis and ferroptosis. While the direct investigation of the methyl ester form at the membrane level is an area ripe for further exploration, the existing body of knowledge on Jacaric acid provides a strong foundation for understanding its mechanism of action.

Future research should focus on:

-

Directly comparing the cellular uptake, hydrolysis rates, and membrane incorporation of Jacaric acid versus its methyl ester.

-

Utilizing advanced biophysical techniques to precisely quantify the effects of this compound on membrane fluidity and domain organization.

-

Employing proteomics approaches to identify the full spectrum of membrane proteins that interact with Jacaric acid.

-

Investigating the potential synergistic effects of this compound with other chemotherapeutic agents that target membrane-related processes.

By unraveling the intricate details of these membrane interactions, the scientific community can pave the way for the development of novel and effective cancer therapies based on this promising natural compound.

References

- 1. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Membrane Fluidity Measurement by Fluorescence Anisotropy [bio-protocol.org]

- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Differential effects of conjugated linoleic acid isomers on the biophysical and biochemical properties of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]

- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Synthesis of Jacaric Acid Methyl Ester for Research Applications

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of jacaric acid methyl ester, a conjugated linolenic acid isomer of significant interest for its potent biological activities, including anti-cancer and immunomodulatory effects.[1][2] Detailed protocols for the extraction of jacaric acid from Jacaranda mimosifolia seeds, its subsequent methylation to this compound, and methods for purification and analysis are presented. Furthermore, this guide outlines the key signaling pathways modulated by jacaric acid and summarizes relevant quantitative data to support researchers in the fields of oncology, immunology, and drug discovery.

Introduction

Jacaric acid, or (8Z,10E,12Z)-octadeca-8,10,12-trienoic acid, is a polyunsaturated fatty acid naturally found in the seeds of plants from the Jacaranda genus.[2] Research has demonstrated its significant cytotoxic effects against various cancer cell lines, with minimal toxicity to normal cells.[2] The primary mechanisms of its anti-cancer activity involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] For research and drug development purposes, the synthesis of this compound is often necessary to improve its stability and volatility for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[3] This document provides detailed methodologies for the preparation of high-purity this compound for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity and synthesis of jacaric acid and its methyl ester.

| Parameter | Value | Cell Line/System | Reference |

| Biological Activity | |||

| GI50 (Growth Inhibition 50%) | 1-5 µM | Various cancer cell lines | |

| Apoptosis Induction | Concentration and time-dependent | LNCaP and PC-3 human prostate cancer cells | [4] |

| Synthesis & Characterization | |||

| Molecular Formula (Jacaric Acid) | C18H30O2 | N/A | [2] |

| Molar Mass (Jacaric Acid) | 278.43 g/mol | N/A | [2] |

| Molecular Formula (this compound) | C19H32O2 | N/A | |

| Molar Mass (this compound) | 292.46 g/mol | N/A | |

| UV max (λmax) | 273, 284 nm | N/A | [2] |

Experimental Protocols

This section details the protocols for the extraction of jacaranda oil, synthesis of this compound via acid-catalyzed transesterification, and subsequent purification and analysis.

Protocol 1: Extraction of Jacaranda Seed Oil

This protocol describes the extraction of crude oil from Jacaranda mimosifolia seeds, which are a primary source of jacaric acid.

Materials:

-

Dried Jacaranda mimosifolia seeds

-

Grinder or blender

-

Soxhlet extraction apparatus

-

n-Hexane

-

Rotary evaporator

Procedure:

-

Grind the dried Jacaranda mimosifolia seeds to a fine powder.

-

Place the ground seed powder into a thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with n-hexane.

-

Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane (approximately 69°C).

-

Allow the extraction to proceed for 6-8 hours.

-

After extraction, cool the apparatus and collect the n-hexane containing the extracted oil.

-

Remove the n-hexane using a rotary evaporator to obtain the crude jacaranda seed oil.

-

Store the crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Synthesis of this compound (Acid-Catalyzed Transesterification)

This protocol details the conversion of the triglycerides in jacaranda seed oil to fatty acid methyl esters (FAMEs), including this compound.

Materials:

-

Jacaranda seed oil (from Protocol 1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

n-Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the jacaranda seed oil.

-

Add a 20-fold molar excess of anhydrous methanol.

-

Slowly add concentrated sulfuric acid to a final concentration of 1% (v/v) of the methanol volume.

-

Attach the reflux condenser and heat the mixture at 60-70°C for 2-4 hours with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of n-hexane and saturated sodium bicarbonate solution to neutralize the acid.

-

Shake the funnel gently and allow the layers to separate.

-

Collect the upper organic layer containing the FAMEs.

-

Wash the organic layer twice with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the n-hexane using a rotary evaporator to yield the crude this compound.

Protocol 3: Purification and Analysis

This protocol describes the purification of this compound from the crude FAME mixture and its analysis by GC-MS.

Materials:

-

Crude this compound (from Protocol 2)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for elution)

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

Procedure:

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Load the crude FAME mixture onto the column.

-

Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

-

Collect fractions and analyze them by TLC to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analysis by GC-MS:

-

Prepare a dilute solution of the purified this compound in hexane.

-

Inject the sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the FAMEs. A typical program might be: initial temperature of 140°C for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.[3]

-

The mass spectrometer can be operated in electron ionization (EI) mode with a scan range of m/z 50-500.[3]

-

Identify the this compound peak based on its retention time and mass spectrum.

Signaling Pathways and Experimental Workflows

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound from jacaranda seeds.

Caption: Workflow for the synthesis of this compound.

Jacaric Acid-Induced Apoptosis Signaling Pathway

Jacaric acid has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][4] The diagram below provides a simplified overview of these signaling cascades.

References

Application Notes and Protocols for the Esterification of Jacaric Acid to its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) found in the seeds of the Jacaranda mimosifolia tree. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. For in-depth study and various biochemical applications, it is often necessary to convert Jacaric acid into its more volatile and less polar methyl ester derivative, Jacaric acid methyl ester.[1][2] This process, known as esterification, facilitates analysis by gas chromatography (GC) and mass spectrometry (MS) and can be a crucial step in the synthesis of other bioactive molecules.

This document provides a detailed protocol for the esterification of Jacaric acid to this compound. The primary method described is an acid-catalyzed esterification, which is a common and effective procedure for preparing fatty acid methyl esters (FAMEs).

Experimental Protocols

Method 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol

This is a widely used and effective method for the preparation of FAMEs, including those from conjugated fatty acids.[3]

Materials and Reagents:

-

Jacaric Acid (purity >95%)

-

Methanol (anhydrous, reagent grade)

-

Boron trifluoride-methanol solution (14% BF₃ in methanol)

-

n-Hexane (reagent grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware (pipettes, graduated cylinders, beakers)

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of Jacaric acid in a minimal amount of methanol. For example, 100 mg of Jacaric acid can be dissolved in 2-3 mL of methanol.

-

Addition of Catalyst: Carefully add the boron trifluoride-methanol solution to the flask. A typical ratio is 1-2 mL of 14% BF₃-methanol solution per 100 mg of fatty acid.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 60-70°C for 30-60 minutes. The reaction should be carried out under a nitrogen atmosphere to prevent oxidation of the polyunsaturated fatty acid.

-

Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing n-hexane and an equal volume of saturated sodium chloride (brine) solution. Shake vigorously for 1-2 minutes.

-

Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound. Collect the upper organic layer.

-

Washing: Wash the organic layer two more times with the brine solution to remove any remaining catalyst and water-soluble impurities.

-

Drying: Dry the collected organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the hexane using a rotary evaporator under reduced pressure.

-

Storage: The resulting this compound should be stored under a nitrogen atmosphere at -20°C to prevent degradation.

Method 2: Fischer Esterification using Sulfuric Acid Catalyst

The Fischer esterification is a classic method that utilizes a strong acid catalyst.[4] While effective, care must be taken with conjugated systems like Jacaric acid, as strong acids can sometimes promote isomerization or other side reactions.[5]

Materials and Reagents:

-

Jacaric Acid (purity >95%)

-

Methanol (anhydrous, reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or n-Hexane (reagent grade)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the Jacaric acid in an excess of methanol (e.g., 100 mg of Jacaric acid in 5-10 mL of methanol).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-3 drops).

-

Reaction: Attach a reflux condenser and heat the mixture at reflux (around 65°C) for 1-2 hours under a nitrogen atmosphere.

-

Workup: Cool the reaction mixture to room temperature. Add an equal volume of water and extract the methyl ester with diethyl ether or n-hexane (3 x 10 mL).

-

Neutralization: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Storage: Store the purified this compound under nitrogen at -20°C.

Data Presentation

Table 1: Reaction Parameters for the Esterification of Jacaric Acid

| Parameter | Method 1: BF₃-Methanol | Method 2: Fischer (H₂SO₄) |

| Catalyst | 14% Boron trifluoride in Methanol | Concentrated Sulfuric Acid |

| Solvent | Methanol | Methanol |

| Reaction Temperature | 60-70°C | ~65°C (Reflux) |

| Reaction Time | 30-60 minutes | 1-2 hours |

| Typical Yield | >95% | >90% |

| Purity | High | Good, potential for byproducts |

Table 2: Physicochemical Properties of Jacaric Acid and its Methyl Ester

| Property | Jacaric Acid | This compound |

| Molecular Formula | C₁₈H₂₈O₂ | C₁₉H₃₀O₂ |

| Molecular Weight | 276.42 g/mol | 290.45 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Boiling Point | Decomposes | Higher volatility than the acid |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Mandatory Visualization

Caption: Experimental workflow for the esterification of Jacaric acid.

Discussion and Considerations

-

Purity of Reactants: The use of high-purity Jacaric acid and anhydrous solvents is crucial for achieving high yields and minimizing side reactions.

-

Inert Atmosphere: Jacaric acid is a polyunsaturated fatty acid and is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.

-

Catalyst Choice: While both BF₃-methanol and sulfuric acid are effective, BF₃-methanol is often preferred for conjugated systems as it can be used under milder conditions, potentially reducing the risk of isomerization.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

-

Purification: For applications requiring very high purity, the crude this compound can be further purified by column chromatography on silica gel.

-

Safety Precautions: Boron trifluoride and concentrated sulfuric acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

Application Note: Analysis of Jacaric Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Jacaric acid ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid) is a conjugated linolenic acid (CLNA) isomer with significant demonstrated biological activities, including potential anti-cancer properties.[1][2] Accurate and reliable quantification of jacaric acid in various matrices is crucial for research, quality control of natural products, and the development of new therapeutic agents.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[3] However, due to their low volatility, fatty acids require derivatization into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC analysis.[3] This application note provides a detailed protocol for the analysis of jacaric acid methyl ester using GC-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocols

Protocol 1: Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from biological samples such as tissues, seeds, or cell cultures.[1]

Materials:

-

Chloroform

-

Methanol

-

0.9% KCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 500 mg of the homogenized sample into a glass centrifuge tube.[1]

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[1]

-

Homogenize the sample for 2-3 minutes.[1]

-

Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the phases.[1]

-

Carefully collect the supernatant and transfer it to a new tube.[1]

-

Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.

-

The lower chloroform layer containing the lipids is carefully collected.

-

The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the dried lipid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) - Acid-Catalyzed Methylation

This is a widely used method for the esterification of fatty acids.[1]

Materials:

-

14% Boron trifluoride (BF₃) in methanol

-

Toluene

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

Procedure:

-

To the dried lipid extract from Protocol 1, add 1 mL of toluene and 2 mL of 14% BF₃ in methanol.[1]

-

Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 1 hour in a heating block or water bath.[1]

-

Cool the tube to room temperature.[1]

-

Add 1 mL of water and 2 mL of hexane to the tube.[1]

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.[1]

-

The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[1]

Protocol 3: GC-MS Analysis

For structural confirmation and identification of isomers, GC-MS is recommended.[1]

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) |

| Injection Volume | 1 µL |

| Injector Temperature | 220-250°C |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 20 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Range | m/z 50-500 |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 240°C |

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| GC System | ||

| Column | SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) | [1] |

| Oven Temperature Program | 140°C (5 min) -> 4°C/min to 240°C (20 min) | [1] |

| Injector Temperature | 250°C | |

| Carrier Gas | Helium | |

| Flow Rate | 1.1 mL/min | |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | [1] |

| Scan Range | m/z 50-500 | [1] |

| Ion Source Temperature | 230°C |

Table 2: Expected Mass Fragments for this compound

The mass spectrum of this compound will exhibit characteristic fragments. The molecular ion peak (M+) for this compound (C₁₉H₃₀O₂) is expected at m/z 290. The fragmentation pattern will be influenced by the conjugated triene system and the methyl ester group. Key fragmentation patterns for FAMEs include McLafferty rearrangement and cleavage at the alpha-carbon relative to the carbonyl group.[4]

| m/z | Interpretation |

| 290 | Molecular Ion [M]+ |

| 259 | Loss of methoxy group [-OCH₃] |

| 74 | McLafferty rearrangement fragment |

| 55 | Common fragment for unsaturated hydrocarbon chains |

Note: The fragmentation pattern can be complex and may vary slightly depending on the specific isomer and the instrument conditions.

Signaling Pathway (Illustrative)

While GC-MS is an analytical technique and does not directly elucidate signaling pathways, the compound it analyzes, jacaric acid, is known to modulate cellular pathways, particularly in the context of its anti-cancer effects.[2] Jacaric acid has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2] An illustrative diagram of a generalized apoptosis pathway potentially influenced by jacaric acid is provided below.

Caption: Generalized apoptotic pathway potentially induced by jacaric acid.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the successful GC-MS analysis of this compound. Proper sample preparation, including lipid extraction and derivatization, is critical for obtaining accurate and reproducible results. The use of a highly polar capillary column is essential for the chromatographic separation of conjugated linolenic acid isomers.[1] The mass spectrometric data provides confirmation of the identity of this compound and allows for its quantification. This methodology is valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of jacaric acid.

References

High-performance liquid chromatography (HPLC) method for separating Jacaric acid isomers.

Application Note: HPLC Separation of Jacaric Acid Isomers

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLnA) isomer found in the seeds of plants like Jacaranda mimosifolia. It has garnered significant interest in the scientific community for its potential biological activities, including anti-cancer properties.[1][2] Accurate and reliable methods for the separation and quantification of jacaric acid from its geometric and positional isomers are crucial for research and potential therapeutic development.[3] This application note details high-performance liquid chromatography (HPLC) methods for the analysis of jacaric acid, focusing on two powerful techniques: Silver Ion (Ag+) HPLC for detailed isomer separation and Reversed-Phase (RP-HPLC) for robust quantification.[4]

The methods described are adapted from established protocols for conjugated linoleic and linolenic acids, which share similar structural and chromatographic characteristics.[3] The conjugated triene system of jacaric acid allows for sensitive detection using UV spectrophotometry at approximately 234 nm.[3]

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol details the hydrolysis (saponification) of glycerolipids to release free fatty acids (FFAs) for HPLC analysis. This method is suitable for jacaranda seed oil or other lipid extracts.[4][5]

Materials:

-

Jacaranda seed oil (~25 mg) or total lipid extract

-

6M Hydrochloric Acid (HCl)[4]

-

Argon or Nitrogen gas

-

Vortex mixer and Centrifuge

Procedure:

-

Place the oil or lipid sample into a glass tube. Add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.[4][5]

-

Flush the tube with argon or nitrogen gas for approximately one minute to create an inert atmosphere and prevent oxidation.[4]

-

Seal the tube tightly and allow the mixture to hydrolyze overnight at room temperature. This saponification step frees the fatty acids from the glycerol backbone.[4]

-

After hydrolysis, add 1.5 ml of water and acidify the solution to a pH of ~2 using 6M HCl.[4]

-

Extract the free fatty acids by adding 1.5 ml of dichloromethane. Vortex the tube thoroughly and then centrifuge to achieve phase separation.[4][5]

-

Carefully collect the lower organic layer, which contains the fatty acids, using a pipette.

-

Repeat the extraction process at least three more times, pooling all organic layers to ensure complete recovery.[4]

-

Evaporate the pooled dichloromethane under a gentle stream of nitrogen or argon.

-

Re-dissolve the dried fatty acid residue in the appropriate HPLC mobile phase for injection.[4]

HPLC Method 1: Silver Ion (Ag+) HPLC for Isomer Separation

Silver ion HPLC is a powerful technique that separates unsaturated fatty acid isomers based on the number, position, and configuration (cis/trans) of their double bonds.[3][6][7] The silver ions impregnated on the stationary phase form reversible π-complexes with the double bonds of the analytes. The strength of this interaction dictates the retention time, allowing for fine separation of complex isomer mixtures.[3][6]

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column(s) | 2 x ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm (connected in series)[4][5] |

| Mobile Phase | 1.6% Acetic Acid and 0.0125% Acetonitrile in Hexane[5] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[4] |

| Column Temp. | 26°C[4] |

| Injection Vol. | 10-30 µL[4] |

| Detector | Diode Array Detector (DAD) |

| Wavelength | 234 nm[3][4] |

| Run Time | ~60 minutes[4] |

Expected Results: This method effectively resolves conjugated linolenic acid isomers into groups based on their double bond geometry. The general elution order is trans,trans isomers eluting first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.[3][4][6] As a cis,trans,cis (Z,E,Z) isomer, jacaric acid is expected to elute within the mixed geometry isomer group.[4]

HPLC Method 2: Reversed-Phase (RP-HPLC) for Quantification

Reversed-phase HPLC separates analytes based on their hydrophobicity. While less effective at resolving geometric isomers compared to Ag+-HPLC, it is a highly robust, reproducible, and straightforward method for quantifying the total amount of jacaric acid in a prepared sample.[4]

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | Polaris C18-A, 250 x 4.6 mm, 5 µm[4][8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min[4] |

| Column Temp. | 30°C[4] |

| Injection Vol. | 10 µL[4] |

| Detector | Diode Array Detector (DAD) |

| Wavelength | 234 nm[4] |

| Run Time | ~30 minutes[4] |

Gradient Elution Program:

| Time (min) | % Acetonitrile (B) | % 0.1% Formic Acid in Water (A) |

| 0 | 70 | 30 |

| 20 | 95 | 5 |

| 25 | 95 | 5 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

Expected Results: This RP-HPLC method will separate fatty acids based on their polarity and chain length. Jacaric acid will elute as a distinct peak at a characteristic retention time, allowing for its quantification against a standard curve. While it may not separate all CLnA isomers, it provides a reliable tool for routine analysis of total jacaric acid content.[4]

Data Presentation

The following table summarizes the key parameters and intended applications of the two HPLC methods.

| Parameter | Ag+-HPLC Method | RP-HPLC Method |

| Separation Principle | Interaction with silver ions based on double bond configuration[4] | Hydrophobicity[4] |

| Primary Use | Isomer Separation & Identification[4] | Routine Quantification[4] |

| Stationary Phase | Silver-ion impregnated (ChromSpher 5 Lipids)[4] | C18 (Polaris C18-A)[4] |

| Mobile Phase | Isocratic: Hexane/Acetic Acid/Acetonitrile[4][5] | Gradient: Acetonitrile/Water with Formic Acid[4] |

| Detection Wavelength | 234 nm[4] | 234 nm[4] |

| Typical Run Time | ~60 min[4] | ~30 min[4] |

| Expected Resolution | High resolution of geometric and positional isomers | Co-elution of some isomers is possible |

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship between jacaric acid and other common conjugated linolenic acid isomers.

Caption: Generalized workflow for the analysis of Jacaric acid using HPLC.[4]

Caption: Isomeric relationship of Jacaric acid to other C18:3 CLnAs.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable protocols for the separation and quantification of jacaric acid. The choice between Ag+-HPLC and RP-HPLC will depend on the specific research question; Ag+-HPLC is superior for high-resolution isomer separation, while RP-HPLC offers a more direct approach for routine quantification.[4] The provided protocols, adapted from established methods for similar conjugated fatty acids, offer a solid foundation for researchers working with jacaric acid and other conjugated linolenic acids.[3][4]

References

- 1. benchchem.com [benchchem.com]